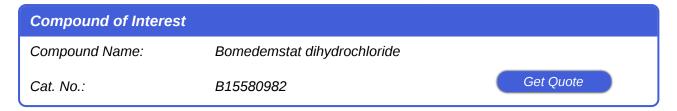


Application Notes and Protocols: Lentiviral Transduction of Jak2V617F for Bomedemstat Sensitivity Testing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of mature blood cells. A significant number of MPN cases are driven by a somatic mutation in the Janus kinase 2 gene, specifically the V617F mutation (Jak2V617F), which leads to constitutive activation of the JAK/STAT signaling pathway.[1][2] This pathway is crucial for cell proliferation, differentiation, and survival.[3][4] Bomedemstat (formerly IMG-7289) is an investigational, orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in the self-renewal of malignant hematopoietic stem cells.[5][6][7] By inhibiting LSD1, bomedemstat alters gene expression to suppress tumor cell growth and induce apoptosis.[8][9]

These application notes provide a comprehensive protocol for the lentiviral transduction of the Jak2V617F mutation into a hematopoietic cell line to create a disease model for testing the sensitivity to bomedemstat.

Signaling Pathways and Experimental Design

The Jak2V617F mutation leads to ligand-independent activation of the JAK/STAT pathway. This involves the autophosphorylation of JAK2, which then phosphorylates and activates STAT

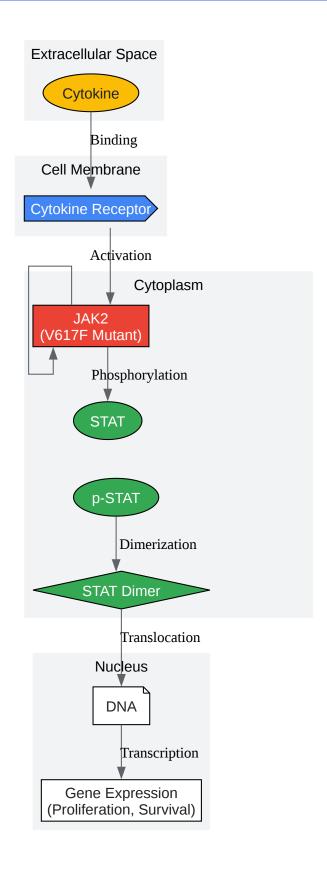


Methodological & Application

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proteins (primarily STAT3 and STAT5).[1] Activated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation and survival.[3][8] Bomedemstat's mechanism of action involves the inhibition of LSD1, an epigenetic regulator, which leads to changes in histone methylation and subsequent alterations in gene expression that can induce apoptosis in malignant cells.[5][6][10]









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